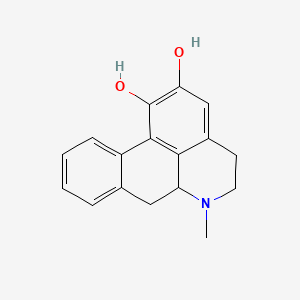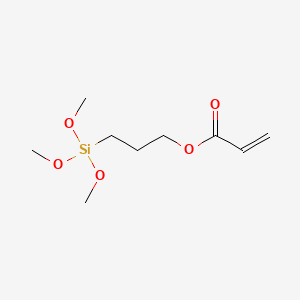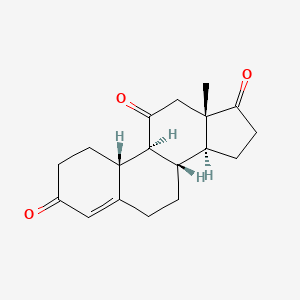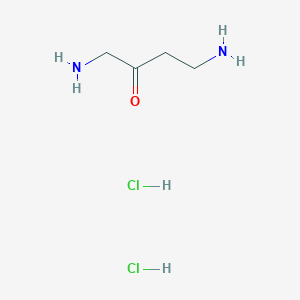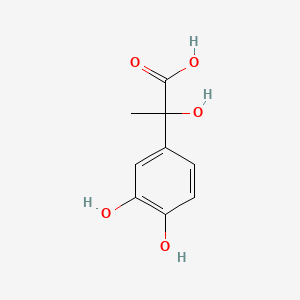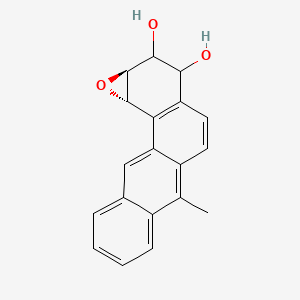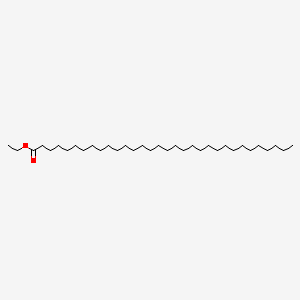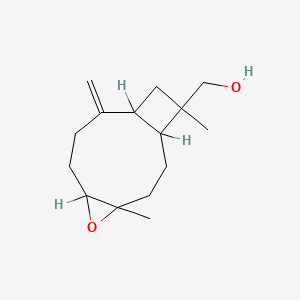
Technetium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Technetium atom is a manganese group element atom.
The first artificially produced element and a radioactive fission product of URANIUM. This compound has the atomic symbol Tc, and atomic number 43. All this compound isotopes are radioactive. This compound 99m (m=metastable) which is the decay product of Molybdenum 99, has a half-life of about 6 hours and is used diagnostically as a radioactive imaging agent. This compound 99 which is a decay product of this compound 99m, has a half-life of 210,000 years.
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Applications
- Chemistry in Nuclear Medicine : Technetium's rich coordination chemistry makes it ideal for nuclear medicine, particularly in myocardial perfusion imaging. Its compounds, like [99mTc]Tc-Sestamibi and [99mTc]Tc-Tetrofosmin, are significant despite their limitations in ideal perfusion imaging agents due to factors like low first-pass extraction fraction and high liver absorption (Boschi et al., 2022).
- Development of Radiopharmaceuticals : Research focused on this compound and rhenium radiopharmaceuticals aims to develop target-specific agents, using biological functionalities as targeting vectors for potential theranostic applications (Jacobs & Brink, 2021).
Environmental and Waste Management
- Role in Nuclear Waste : this compound-99, a major fission product, poses significant challenges in waste management due to its solubility and radioactivity. Its interaction with materials like green rusts, which can concentrate and reduce Tc from solutions, is crucial in waste treatment and environmental remediation (Pepper et al., 2003).
- This compound in Spent Nuclear Fuel : this compound's behavior during the reprocessing of spent nuclear fuel and in environmental objects is a key area of study, with methods being developed for its extraction and isolation as a hazardous radionuclide (Popova et al., 2003).
Fundamental Chemistry and Material Science
- This compound–Water Complexes : Understanding the chemistry of this compound, particularly its complexes containing H2O as ligands, is essential for its application in radiopharmaceuticals. This compound's coordination chemistry, especially in the +V oxidation-state, is significant (Alberto, 2009).
- Stability in Various Media : The stability of this compound in different oxidation states and in acidic media is another important aspect, impacting its behavior in nuclear fuel cycles and environmental conditions (Chotkowski & Czerwiński, 2016).
Eigenschaften
| 7440-26-8 | |
Molekularformel |
Tc |
Molekulargewicht |
97.90721 g/mol |
IUPAC-Name |
technetium |
InChI |
InChI=1S/Tc |
InChI-Schlüssel |
GKLVYJBZJHMRIY-UHFFFAOYSA-N |
SMILES |
[Tc] |
Kanonische SMILES |
[Tc] |
Siedepunkt |
4265 °C |
Color/Form |
Close-packed hexagonal structure; isomorphous with rhodium, ruthenium, and osmium Technetium obtained by hydrogen reduction of ammonium pertechnate is a silver-gray spongy mass which tarnishes slowly in moist ai |
Dichte |
11 g/cu cm |
melting_point |
2157 °C |
| 7440-26-8 | |
Löslichkeit |
Dissolves in nitric acid, aqua regia, and concentrated sulfuric acid; not soluble in hydrochloric acid of any strength |
Synonyme |
99m, Technetium Technetium Technetium 99m |
Dampfdruck |
1 Pa at 2454 °C; 10 Pa at 2725 °C; 100 Pa at 3051 °C; 1 kPa at 3453 °C; 10 kPa at 3961 °C; 100 kPa at 4621 °C (all values are extrapolated) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


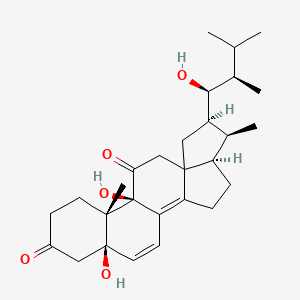
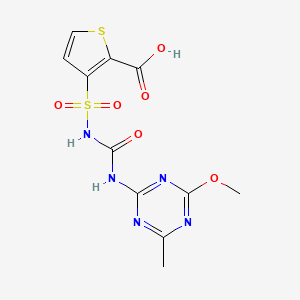
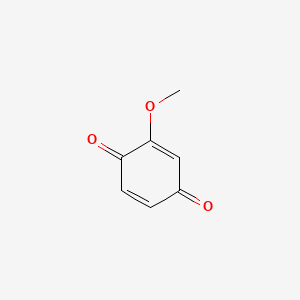
![2-[(6-Amino-3,5-dicyano-2-pyridinyl)thio]acetic acid ethyl ester](/img/structure/B1222998.png)
